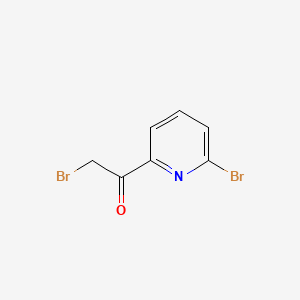

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Übersicht

Beschreibung

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5Br2NO. It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the ethanone and pyridine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the bromination of 1-(6-pyridinyl)ethanone. One common method includes the reaction of 1-(6-pyridinyl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(6-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 2-bromo-1-(6-bromopyridin-2-yl)acetic acid.

Reduction: Formation of 2-bromo-1-(6-bromopyridin-2-yl)ethanol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(6-bromopyridin-2-yl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Biological Studies: Utilized in the study of enzyme inhibition and receptor binding.

Industrial Applications: Employed in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the ethanone group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-(6-bromopyridin-3-yl)ethanone: Similar structure but with bromine at the 3-position of the pyridine ring.

1-(6-Bromopyridin-2-yl)ethanone: Lacks the second bromine atom.

Uniqueness

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate in medicinal chemistry .

Biologische Aktivität

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is an organic compound with significant potential in medicinal chemistry and materials science due to its unique structural features, including a brominated pyridine ring and a ketone functional group. This compound has garnered attention for its biological activity, particularly in the context of drug discovery and synthesis of novel compounds.

- Molecular Formula : C7H5Br2NO

- Molecular Weight : 278.93 g/mol

The presence of bromine atoms enhances the electrophilic nature of the compound, making it suitable for various chemical reactions that can lead to functionalization and the creation of biologically active derivatives.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as a biochemical reagent and organic intermediate. Notably, derivatives synthesized from this compound have shown promising inhibitory activity against certain biological targets, suggesting its utility in therapeutic applications.

Key Findings from Research Studies

- Inhibition Studies : Derivatives of this compound have demonstrated improved inhibition compared to established reference compounds like acarbose, indicating potential for use in managing conditions such as diabetes through enzyme inhibition mechanisms.

- Reactivity with Biological Targets : The compound's interactions with biological targets have highlighted its ability to form reactive intermediates that could influence various biological processes. Such studies are crucial for understanding its pharmacological properties.

- Synthesis and Functionalization : The synthesis typically involves bromination of pyridine derivatives, allowing for the exploration of various reaction conditions to optimize yield and purity. This flexibility enables researchers to tailor synthetic routes based on desired biological activities.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Acetyl-2-bromopyridine | C7H6BrNO | Contains an acetyl group instead of a carbonyl |

| 1-(6-bromopyridin-3-yl)ethanol | C7H7BrN | Features a hydroxyl group instead of a carbonyl |

| 2-Bromo-1-(2-pyridyl)ethanone | C7H6BrNO | Different position of the pyridine ring substitution |

These compounds exhibit variations in reactivity and applications while maintaining core structural similarities, allowing for targeted exploration in drug development.

Case Study 1: Antidiabetic Activity

In a study focusing on the antidiabetic potential of various compounds, derivatives synthesized from this compound were tested for their ability to inhibit alpha-glucosidase. Results indicated that certain derivatives exhibited significantly higher inhibition rates compared to acarbose, suggesting their potential as alternative therapeutic agents in diabetes management.

Case Study 2: Synthesis of Novel Anticancer Agents

Another research effort involved synthesizing new anticancer agents from this compound. The study reported that specific modifications to the compound's structure led to enhanced cytotoxicity against various cancer cell lines, highlighting its versatility as a lead compound in cancer drug discovery.

Eigenschaften

IUPAC Name |

2-bromo-1-(6-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695946 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-11-8 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.